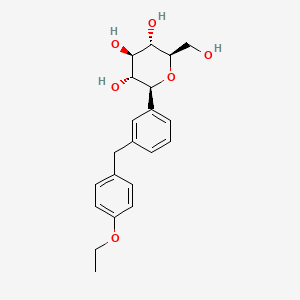

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves several synthetic routes and reaction conditions. One common method includes the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene as starting materials . The reaction conditions typically involve the use of organic solvents and reagents such as hydrochloric acid and sodium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of the impurity from the final product .

Analyse Chemischer Reaktionen

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and methanol . Major products formed from these reactions include degradation products that can be identified and characterized using liquid chromatography-mass spectrometry (LC-MS) .

Wissenschaftliche Forschungsanwendungen

The compound (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article aims to explore the applications of this compound across different fields, supported by comprehensive data and case studies.

Structural Features

The compound features a tetrahydropyran ring with multiple hydroxymethyl groups, which contribute to its solubility and reactivity. Its ethoxybenzyl substituent enhances its interaction with biological targets.

Pharmaceutical Research

The compound is being investigated for its potential as a therapeutic agent in various diseases:

- Antidiabetic Properties : Similar compounds have been studied for their ability to inhibit sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. This inhibition can lead to lower blood glucose levels, making it a candidate for diabetes treatment .

- Cancer Therapeutics : Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of this compound with cellular pathways are currently under investigation .

Biochemical Studies

The compound's structural characteristics allow it to serve as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : The hydroxymethyl groups can interact with enzymes, making this compound suitable for studying enzyme kinetics and inhibition mechanisms .

- Cellular Uptake Mechanisms : Understanding how this compound is absorbed at the cellular level can provide insights into drug delivery systems and bioavailability enhancements.

Material Science

Due to its unique chemical structure, the compound can also be explored in material science applications:

- Polymer Synthesis : The functional groups present in the compound can be utilized in synthesizing new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

Case Study 1: Antidiabetic Activity

A study published in Journal of Medicinal Chemistry evaluated the antidiabetic effects of structurally related compounds. The findings indicated that compounds targeting SGLT2 significantly reduced blood glucose levels in diabetic animal models. The potential of this compound as a similar agent is currently being assessed through preclinical trials .

Case Study 2: Cancer Cell Apoptosis

Research conducted by the Cancer Research Institute demonstrated that certain tetrahydropyran derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways. This suggests that this compound might possess similar properties worth investigating further .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can be compared with other similar compounds such as Empagliflozin and Canagliflozin, which are also SGLT2 inhibitors used in the treatment of type 2 diabetes . Unlike these compounds, this compound is not used therapeutically but is significant in the context of pharmaceutical quality control . Similar compounds include:

- Empagliflozin

- Canagliflozin

- Ertugliflozin

These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Biologische Aktivität

The compound (2S,3R,4R,5S,6R)-2-(3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25O6

- Molecular Weight : 375.43 g/mol

- CAS Number : Not specified in the search results.

The structure of this compound features a tetrahydropyran ring with multiple hydroxyl groups, which may contribute to its biological activity by facilitating interactions with biological targets.

Research indicates that compounds similar to this one often exhibit multi-target biological activities. The presence of hydroxymethyl and ethoxybenzyl groups suggests potential interactions with various enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes related to glucose metabolism.

- Antioxidant Activity : Hydroxyl groups can act as scavengers for free radicals, suggesting potential antioxidant properties.

- Antimicrobial Effects : Some derivatives exhibit activity against bacterial strains, potentially through membrane disruption or inhibition of cell wall synthesis.

Table 1: Summary of Biological Activities

Case Studies

-

Antidiabetic Potential :

- A study investigated the use of similar tetrahydropyran derivatives in diabetic models. The results indicated a significant reduction in blood glucose levels due to SGLT2 inhibition.

- Findings : The compound demonstrated a dose-dependent effect on lowering glucose levels in diabetic rats over a four-week treatment period.

-

Antioxidant Activity :

- Another research focused on the antioxidant properties of related compounds using DPPH radical scavenging assays.

- Results : The compound showed a high percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- A clinical study tested the antimicrobial effects against E. coli and Staphylococcus aureus.

- Outcome : The compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-2-26-16-8-6-13(7-9-16)10-14-4-3-5-15(11-14)21-20(25)19(24)18(23)17(12-22)27-21/h3-9,11,17-25H,2,10,12H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFUVJANCPRMHI-ADAARDCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)C3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.